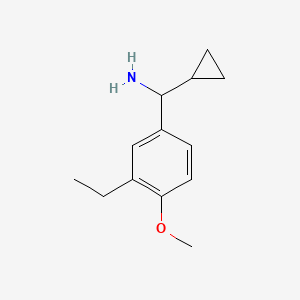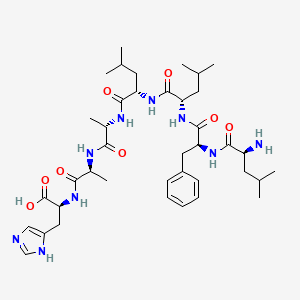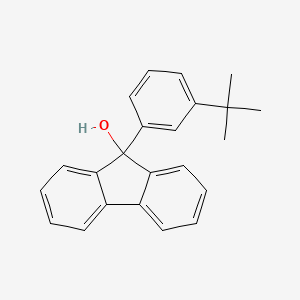
1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a methanamine moiety, with a 3-ethyl-4-methoxyphenyl substituent. Its distinct structure makes it a valuable subject for research in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine typically involves several steps, including the formation of the cyclopropyl group and the attachment of the methanamine moiety. One common synthetic route involves the reaction of cyclopropyl bromide with a suitable amine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The methanamine moiety can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the methanamine moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine can be compared with other similar compounds, such as:
1-Cyclopropyl-1-(4-methoxyphenyl)methanamine: This compound differs by the position of the ethyl group, which can influence its chemical reactivity and biological activity.
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine: The presence of a fluorine atom introduces different electronic effects, potentially altering its interactions with molecular targets.
1-Cyclopropyl-1-(3-chloro-4-methoxyphenyl)methanamine: The chlorine substituent can affect the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substituent pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
535926-44-4 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
cyclopropyl-(3-ethyl-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-3-9-8-11(6-7-12(9)15-2)13(14)10-4-5-10/h6-8,10,13H,3-5,14H2,1-2H3 |
InChI Key |
LDXRAGQISMGUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C2CC2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)



![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)

![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)

